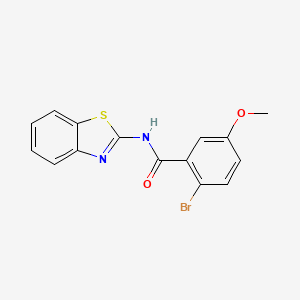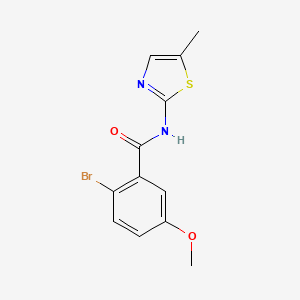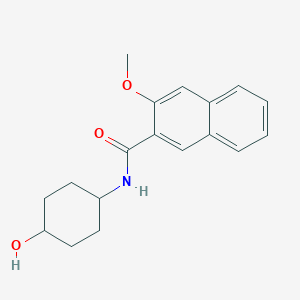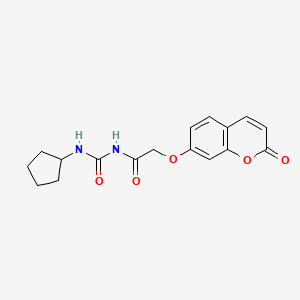
3-cyano-N-(2,4-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-(2,4-dimethylphenyl)benzamide, also known as DMB, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. It is a member of the benzamide family and has a molecular formula of C17H16N2O.
科学研究应用
3-cyano-N-(2,4-dimethylphenyl)benzamide has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, this compound has anti-inflammatory properties and can reduce inflammation in various tissues.
作用机制
The mechanism of action of 3-cyano-N-(2,4-dimethylphenyl)benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, neuroprotection, and inflammation. Studies have shown that this compound can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. It has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation in various tissues. Studies have also shown that this compound can improve glucose tolerance and insulin sensitivity in mice, suggesting that it may have potential applications in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 3-cyano-N-(2,4-dimethylphenyl)benzamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
未来方向
There are several potential future directions for research on 3-cyano-N-(2,4-dimethylphenyl)benzamide. One area of interest is the development of novel cancer therapies based on this compound. Studies have shown that this compound can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the role of this compound in neuroprotection and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
合成方法
The synthesis of 3-cyano-N-(2,4-dimethylphenyl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with potassium cyanide to form this compound. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
属性
IUPAC Name |
3-cyano-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-15(12(2)8-11)18-16(19)14-5-3-4-13(9-14)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLDVVTYAZJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)




![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)